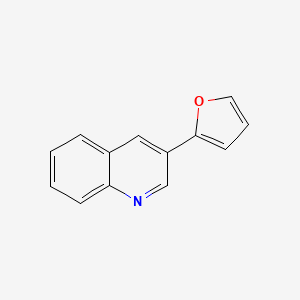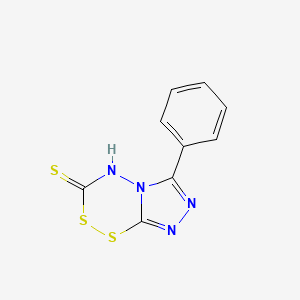
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine is an organic compound characterized by its imine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine typically involves the condensation reaction between 4-methylbenzaldehyde and 2,2-diphenylethylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated nitric acid for nitration, and bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of oxime derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-N-Hydroxy-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanimine
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Uniqueness
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine is unique due to its specific structural features, such as the presence of both 4-methylphenyl and diphenylethan groups
Propriétés
Numéro CAS |
139696-53-0 |
|---|---|
Formule moléculaire |
C21H19N |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2,2-diphenylethanimine |
InChI |
InChI=1S/C21H19N/c1-17-12-14-20(15-13-17)22-16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,21H,1H3 |
Clé InChI |
PNZXVXDPCYOZIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



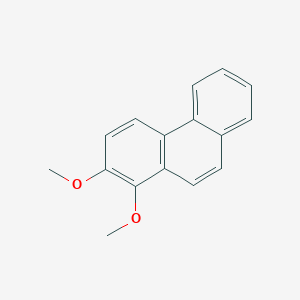


![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)

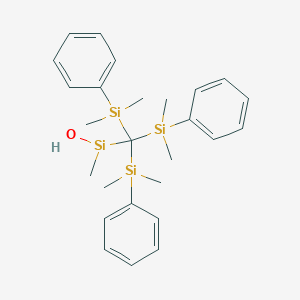
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
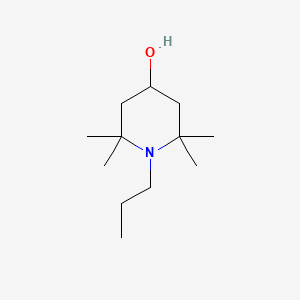


![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
